Pyronaridine-13C2, d4 is a stable isotope-labeled derivative of pyronaridine, which is a benzonaphthyridine compound. This compound is primarily utilized in analytical chemistry for method development, validation, and quality control. Pyronaridine itself has been recognized for its antimalarial properties, particularly against Plasmodium falciparum and Plasmodium vivax, and has been in use for over five decades. The incorporation of carbon-13 and deuterium isotopes in pyronaridine-13C2, d4 enhances its utility in sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for detailed studies of metabolic pathways and pharmacokinetics .
The synthesis of pyronaridine-13C2, d4 involves several key steps that integrate the stable isotopes into the molecular structure. The process typically begins with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form an intermediate compound. This intermediate undergoes cyclization followed by functional group modifications to yield the final product .
The molecular formula for pyronaridine-13C2, d4 is with a molecular weight of approximately 524.1 g/mol. The structure features a benzonaphthyridine core with various functional groups that contribute to its biological activity .
Pyronaridine-13C2, d4 can participate in various chemical reactions:
Common reagents used include:
The mechanism by which pyronaridine exerts its antimalarial effects involves interference with the parasite's ability to metabolize hemoglobin within red blood cells. It is believed that pyronaridine disrupts the heme detoxification process, leading to the accumulation of toxic heme in the parasite, ultimately resulting in cell death . This mechanism is particularly effective against both Plasmodium falciparum and Plasmodium vivax, making it a valuable therapeutic agent.
Relevant data indicates that the compound's isotopic labeling allows for enhanced tracking during analytical processes, making it invaluable in research settings .
Pyronaridine-13C2, d4 has several scientific applications:
Pyronaridine-13C2,d4 (chemical name: 4-((7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol) is a selectively labeled isotopologue of the antimalarial drug pyronaridine. Its molecular formula is C2713C2H28D4ClN5O2 for the free base, with a molecular weight of 524.1 g/mol [4]. The tetraphosphate salt form has the formula C2713C2H28D4ClN5O2·4H3PO4 and molecular weight of 916.06 g/mol [1]. The compound features 13C labeling at two carbon positions and deuterium (d4) at four hydrogen positions within the bis-pyrrolidinylmethylphenol moieties, strategically chosen due to their metabolic stability and minimal interference with pharmacological activity [8] [9].
Table 1: Isotopic Labeling Profile of Pyronaridine-13C2,d4
Isotope Type | Position | Number of Atoms | Purpose |
---|---|---|---|
Carbon-13 (13C) | Pyrrolidinylmethyl groups | 2 | Metabolic tracing |
Deuterium (D) | Methylene groups | 4 | Metabolic stability |
Pyronaridine was first synthesized in 1970 at China's Institute of Parasitic Diseases as a chloroquine analogue with enhanced activity against resistant Plasmodium strains [5]. The unlabeled compound (C29H32ClN5O2; MW 518 g/mol) became clinically established in China as Malaridine® before gaining global recognition in the 1990s for combating multidrug-resistant malaria [2] [5]. The development of its stable isotope-labeled counterpart emerged recently to address critical research needs:
The synthesis of Pyronaridine-13C2,d4 (CAS 1261393-31-0) represents an advancement in antimalarial research tools, allowing high-sensitivity ADME studies while circumventing radioactivity safety concerns [4] [8] [10].
Stable isotope labeling (SIL) using 13C, 15N, or 2H (deuterium) provides powerful analytical capabilities without radiological hazards:
Table 2: Analytical Applications of Pyronaridine-13C2,d4 in Malaria Research
Application | Methodology | Significance |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with SRM (m/z transitions) | Sensitive detection at sub-nanomolar levels |
Metabolic Profiling | High-resolution MS + stable isotope tracing | Identification of phase I/II metabolites |
Tissue Distribution | MALDI imaging MS + isotope signature | Spatial mapping of drug accumulation sites |
Protein Binding | Equilibrium dialysis + SIL internal standard | Accurate free fraction determination |
Stable isotopes like 13C and deuterium have natural abundances of 1.1% and 0.015%, respectively, enabling tracer studies with minimal biological perturbation. Their non-radioactive nature permits repeated testing in vulnerable populations—particularly valuable for pediatric malaria research [3] [8] [9]. The 0.001% isotope enrichment sensitivity achievable via isotope ratio mass spectrometry (IRMS) provides unprecedented resolution for pharmacokinetic studies, supporting GLP-compliant regulatory submissions [3] [9].
Table 3: Pharmacological Advantages of Stable Isotope Labeling
Parameter | Stable Isotopes | Radioactive Isotopes |
---|---|---|
Safety Profile | Non-radioactive, suitable for children/pregnancy | Radiation exposure concerns |
Detection Period | Unlimited (stable nuclides) | Limited by half-life decay |
Analytical Precision | 0.001% enrichment sensitivity | Limited by decay counting statistics |
Regulatory Acceptance | GLP-compliant, FDA-accepted | Special handling and disposal required |
Metabolic Relevance | Minimal kinetic isotope effect | Potential radiolytic effects |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7